molecular formula C20H23NO4 B4623241 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide

Cat. No. B4623241
M. Wt: 341.4 g/mol
InChI Key: NEFBLTRPEBFLCK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide, also known as BDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDB belongs to the class of amides and is structurally similar to the popular recreational drug, MDMA. However, unlike MDMA, BDB does not have psychoactive effects and is not used for recreational purposes.

Scientific Research Applications

Anticonvulsant Activity

Research on hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, closely related to the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide, has demonstrated promising results. These studies synthesized a new series of compounds that displayed significant protection in preclinical seizure models, suggesting potential applications in the treatment of epilepsy. The research indicates these compounds possess broad spectra of anticonvulsant activity and exhibit favorable safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015), (Kamiński et al., 2016).

Antibacterial Potential and Enzyme Inhibition

The synthesis and evaluation of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been conducted, revealing their potential as antibacterial agents and moderate enzyme inhibitors. These compounds were prepared through a reaction involving 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride, followed by substitution at the N-position with various alkyl/aryl halides. The synthesized derivatives displayed significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme, suggesting their potential application in treating bacterial infections and as anti-inflammatory agents (Abbasi et al., 2017).

Other Applications

Further studies have explored the structural and solution chemistry of compounds similar to this compound, focusing on their interactions with proteins and DNA. These investigations contribute to understanding the molecular mechanisms underlying their biological activities and their potential therapeutic applications in various diseases, including cancer and metabolic disorders (Casini et al., 2006).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-17(25-16-7-5-13(2)14(3)11-16)20(22)21-15-6-8-18-19(12-15)24-10-9-23-18/h5-8,11-12,17H,4,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFBLTRPEBFLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide

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